4-nitro-N'-(2-thienylmethylene)benzohydrazide
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Overview
Description
4-nitro-N’-(2-thienylmethylene)benzohydrazide is an organic compound with the molecular formula C₁₂H₉N₃O₃S This compound is known for its unique structural features, which include a nitro group, a thienylmethylene moiety, and a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N’-(2-thienylmethylene)benzohydrazide typically involves the condensation reaction between 4-nitrobenzohydrazide and 2-thiophenecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-nitrobenzohydrazide+2-thiophenecarboxaldehyde→4-nitro-N’-(2-thienylmethylene)benzohydrazide
Industrial Production Methods
While specific industrial production methods for 4-nitro-N’-(2-thienylmethylene)benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N’-(2-thienylmethylene)benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Condensation: It can form Schiff bases with primary amines.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Primary amines in the presence of an acid catalyst.
Major Products Formed
Reduction: 4-amino-N’-(2-thienylmethylene)benzohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Schiff bases with different primary amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 4-nitro-N’-(2-thienylmethylene)benzohydrazide is not fully understood. it is believed to interact with biological targets through its nitro and thienylmethylene groups. These interactions may involve the inhibition of specific enzymes or the disruption of cellular processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N’-(2-chloromethylene)benzohydrazide
- 4-nitro-N’-(2-bromomethylene)benzohydrazide
- 4-nitro-N’-(2-fluoromethylene)benzohydrazide
Uniqueness
4-nitro-N’-(2-thienylmethylene)benzohydrazide is unique due to the presence of the thienylmethylene moiety, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
4-nitro-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S/c16-12(14-13-8-11-2-1-7-19-11)9-3-5-10(6-4-9)15(17)18/h1-8H,(H,14,16)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTRZIXOYPBPRK-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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